molecular formula C₂₉H₅₅NO₆ B1140662 奥利司他 (m1) CAS No. 130676-66-3

奥利司他 (m1)

货号 B1140662
CAS 编号: 130676-66-3
分子量: 513.75
InChI 键:
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(2s,3s,5s)-5-[(N-Formyl-L-Leucyl)oxy]-2-Hexyl-3-Hydroxyhexadecanoic Acid (FLHHA) is a naturally occurring fatty acid that plays an important role in various biochemical and physiological processes. FLHHA is found in a variety of organisms, including humans, and is involved in cell signaling, inflammation, and the regulation of gene expression. FLHHA has been the subject of numerous scientific studies, and its potential applications in laboratory experiments have been explored.

科学研究应用

抗肥胖药

奥利司他被广泛认为是一种抗肥胖药 {svg_1} {svg_2}. 它的作用是抑制体内膳食脂肪的吸收,从而减少从食物中吸收的卡路里数量 {svg_3}. 这会导致体重和脂肪量的减少 {svg_4}.

脂肪酶抑制剂

奥利司他是一种竞争性脂肪酶抑制剂 {svg_5}. 它通过竞争性结合胃和胰脂肪酶的活性位点,抑制胃和胰脂肪酶的消化,从而减少三酰甘油的肠腔内水解和膳食脂肪的吸收 {svg_6}.

增强炎症反应

研究表明,奥利司他可以增强肠道炎症反应 {svg_7}. 这种特性可以在科学研究中被利用,以研究炎症对各种生物过程和疾病的影响 {svg_8}.

与介孔二氧化硅的制剂

奥利司他已被制成介孔二氧化硅的制剂,以克服其低水溶性和由于其脂肪酶抑制作用导致的油性斑点等副作用 {svg_9}. 这种制剂方法可以用于提高其他具有类似问题的药物的疗效 {svg_10}.

抗癌作用

奥利司他已被发现具有抗癌作用 {svg_11}. 它已被用于纳米晶体的制剂中,以提高其水溶性、口服吸收和组织分布,增强其作为癌症治疗的潜力 {svg_12}.

在药理学合成中的作用

奥利司他的N-甲酰基-L-亮氨酸组分在科学研究中发挥着关键作用,因为它能够克隆、转移和操纵基因 {svg_13}. 它用于胺或硝基芳烃的N-甲酰化,这是一种用于合成甲酰胺的突出、化学选择性且高效的反应 {svg_14}.

稳定性指示性RP-HPLC方法

奥利司他开环已被用于开发稳定性指示性RP-HPLC方法,用于估计任何含有各种赋形剂的制剂中的奥利司他 {svg_15}. 这种方法快速、准确、描述性且精确 {svg_16}.

脂肪酸合酶抑制剂

奥利司他已被用作脂肪酸合酶抑制剂 {svg_17}. 这种特性已被用来缓解小鼠实体埃利希癌诱导的肝损伤 {svg_18}.

作用机制

Target of Action

Orlistat (m1), also known as LL6562DY22, Orlistat open ring (2S,3S,5S)-isomer, Orlistat open ring (S,S)-isomer, or (2s,3s,5s)-5-[(N-Formyl-L-Leucyl)oxy]-2-Hexyl-3-Hydroxyhexadecanoic Acid, primarily targets gastrointestinal lipases . These lipases play a crucial role in the metabolism of dietary fat .

Mode of Action

Orlistat is a potent and selective inhibitor of these lipase enzymes . It acts in the gastrointestinal (GI) tract via covalent binding to the serine residues located on the active site of both gastric and pancreatic lipase . When administered with fat-containing foods, orlistat partially inhibits the hydrolysis of triglycerides, thus reducing the subsequent absorption of monoaclglycerides and free fatty acids .

Biochemical Pathways

Orlistat’s action affects the lipid metabolism pathway . By inhibiting the breakdown of triglycerides into absorbable free fatty acids and monoglycerides, it disrupts the normal digestion and absorption of dietary fats . In cancer cells, orlistat has been found to induce autophagy flux, inhibiting the Akt/mTOR/p70S6K signaling pathway .

Pharmacokinetics

Orlistat is minimally absorbed, and systemic exposure to the drug is minimal . This means that the majority of the drug remains in the GI tract, where it exerts its effects. The absorption, distribution, metabolism, and excretion (ADME) properties of orlistat contribute to its bioavailability .

Result of Action

The primary result of orlistat’s action is the reduction of caloric intake from fats . By preventing the absorption of dietary fats, orlistat helps with weight reduction and maintenance . It has also been found to modestly reduce blood pressure and appears to prevent the onset of type 2 diabetes .

Action Environment

The action of orlistat is influenced by the presence of dietary fats, as it requires fat-containing foods to exert its effects . The drug is intended for use in conjunction with a healthcare provider-supervised reduced-calorie diet . The environment, including the patient’s diet and lifestyle, can significantly influence the efficacy of orlistat .

属性

IUPAC Name

(2S,3S,5S)-5-[(2S)-2-formamido-4-methylpentanoyl]oxy-2-hexyl-3-hydroxyhexadecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H55NO6/c1-5-7-9-11-12-13-14-15-16-18-24(36-29(35)26(30-22-31)20-23(3)4)21-27(32)25(28(33)34)19-17-10-8-6-2/h22-27,32H,5-21H2,1-4H3,(H,30,31)(H,33,34)/t24-,25-,26-,27-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKUNIADJSAJLGB-FWEHEUNISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(CC(C(CCCCCC)C(=O)O)O)OC(=O)C(CC(C)C)NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCC[C@@H](C[C@@H]([C@H](CCCCCC)C(=O)O)O)OC(=O)[C@H](CC(C)C)NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H55NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

513.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

130676-66-3
Record name Orlistat open ring (S,S)-isomer
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130676663
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ORLISTAT OPEN RING (S,S)-ISOMER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LL6562DY22
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。